![molecular formula C24H24N4O2 B4686262 2-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B4686262.png)
2-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)-1H-indole
描述
2-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)-1H-indole, commonly known as IND-1, is a synthetic compound that has been studied for its potential therapeutic applications. IND-1 is a small molecule that belongs to the class of indole-based compounds and has been found to exhibit promising biological activity.
作用机制
The mechanism of action of IND-1 is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. IND-1 has been found to inhibit the activity of several enzymes involved in the biosynthesis of nucleotides, such as thymidylate synthase and dihydrofolate reductase, which are essential for DNA synthesis and cell division. IND-1 has also been shown to inhibit the activity of several kinases involved in the regulation of cell cycle progression, such as cyclin-dependent kinase 2 and 4, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
IND-1 has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. IND-1 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, IND-1 has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the production of reactive oxygen species.
实验室实验的优点和局限性
One of the main advantages of IND-1 is its high potency and selectivity towards cancer cells, making it a promising candidate for the development of anticancer drugs. IND-1 has also been found to exhibit low toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of IND-1 is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the development and study of IND-1. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of novel formulations and delivery systems to improve the solubility and bioavailability of IND-1. Additionally, further studies are needed to elucidate the mechanism of action of IND-1 and its potential therapeutic applications in other disease areas, such as inflammatory and neurodegenerative disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of IND-1 in humans and to determine its potential as a therapeutic agent.
科学研究应用
IND-1 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. IND-1 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anticancer properties, IND-1 has been found to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative disorders.
属性
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-23(10-9-18-16-25-21-8-4-2-6-19(18)21)27-11-13-28(14-12-27)24(30)22-15-17-5-1-3-7-20(17)26-22/h1-8,15-16,25-26H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNKEVANZKPGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



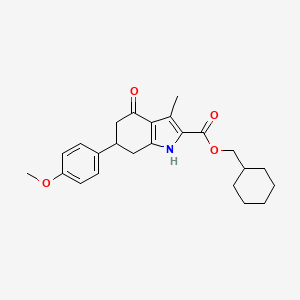
![2-[4-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4686201.png)
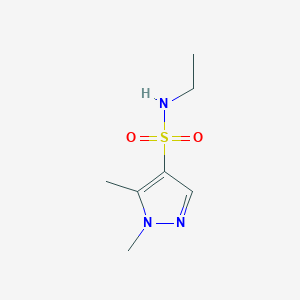
![2-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686212.png)
![4-fluoro-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4686220.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4686229.png)
![6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4686237.png)
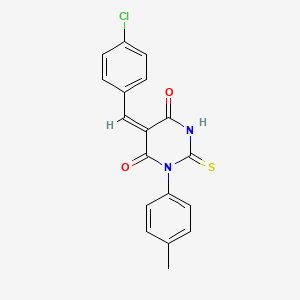
![2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile](/img/structure/B4686243.png)
![4-(acetylamino)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4686259.png)

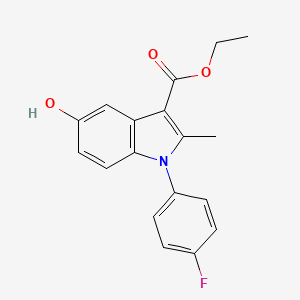
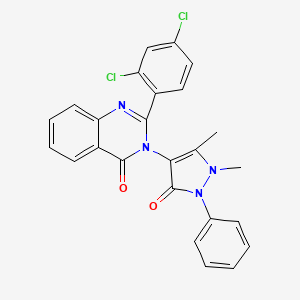
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4686293.png)